molecular formula C15H16ClNO2 B2881765 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 196875-55-5

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2881765
CAS No.: 196875-55-5
M. Wt: 277.75
InChI Key: JFKMCBZGKDESRS-UHFFFAOYSA-N
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Description

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol is an aromatic compound featuring a phenolic core substituted with a methoxy group at position 6 and a [(4-chloro-2-methylphenyl)amino]methyl group at position 2. Its molecular formula is C₁₅H₁₆ClNO₂, with a molecular weight of 277.748 g/mol (monoisotopic mass: 277.086956). The compound’s structure combines hydrogen-bonding donors (phenolic -OH and secondary amine -NH) and acceptors (methoxy oxygen and chloro substituent), making it relevant for studies in crystallography, supramolecular chemistry, and coordination chemistry .

Properties

IUPAC Name

2-[(4-chloro-2-methylanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKMCBZGKDESRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

Reaction Scheme :

  • Precursor Preparation :
    • 6-Methoxysalicylaldehyde is reacted with 4-chloro-2-methylaniline in ethanol under reflux to form the Schiff base intermediate.
    • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces the imine to the secondary amine.

Conditions :

  • Solvent: Ethanol or methanol.
  • Temperature: 60–80°C for imine formation; ambient for reduction.
  • Yield: 70–85% after column chromatography (silica gel, ethyl acetate/hexane).

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=8.4 Hz, 1H, aromatic), 3.89 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂NH), 2.32 (s, 3H, CH₃).
  • HPLC Purity : >95%.

Advantages :

  • High atom economy.
  • Scalable for industrial production.

Mannich Reaction Strategy

Reaction Scheme :

  • Mannich Base Formation :
    • 6-Methoxyphenol, formaldehyde, and 4-chloro-2-methylaniline react in acidic aqueous methanol.
    • Mechanism : Electrophilic substitution at the phenol’s ortho position forms the aminomethyl bridge.

Conditions :

  • Catalyst: HCl or acetic acid.
  • Molar Ratio (Phenol:Formaldehyde:Amine): 1:1.2:1.
  • Temperature: 50–60°C, 4–6 hours.
  • Yield: 65–75% after recrystallization (ethanol/water).

Analytical Validation :

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O of phenol).
  • Melting Point : 142–144°C.

Limitations :

  • Requires strict pH control to avoid over-alkylation.

Nucleophilic Substitution Pathway

Reaction Scheme :

  • Intermediate Synthesis :
    • 2-(Chloromethyl)-6-methoxyphenol is prepared via chloromethylation of 6-methoxyphenol using paraformaldehyde/HCl.
    • Amination : Reaction with 4-chloro-2-methylaniline in DMF with K₂CO₃ as base.

Conditions :

  • Solvent: DMF or acetonitrile.
  • Temperature: 80–100°C, 8–12 hours.
  • Yield: 60–70% after solvent extraction.

Analytical Validation :

  • MS (ESI+) : m/z 278.1 [M+H]⁺.
  • TLC : Rf 0.45 (ethyl acetate/hexane 1:1).

Advantages :

  • Avoids use of reducing agents.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Reagents Scalability
Reductive Amination 70–85 >95 NaBH₄, Pd-C Industrial
Mannich Reaction 65–75 90–93 HCl, formaldehyde Pilot-scale
Nucleophilic Substitution 60–70 88–90 K₂CO₃, DMF Lab-scale

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures yield crystalline product with >90% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves minor impurities.
  • Spectroscopic Consistency : NMR and IR data align with predicted structure.

Industrial Applications and Patents

  • Pharmaceutical Intermediate : Analogous compounds in patents WO2016185485A2 and EP2210607B1 highlight utility in kinase inhibitors and anticancer agents.
  • Agrochemicals : Aminophenol derivatives serve as precursors in herbicide synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Unfortunately, the search results provided do not contain comprehensive information regarding the applications of the compound "2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol," nor do they include detailed data tables or case studies. However, some search results do provide basic information, such as preparation methods, biological activity, and comparisons with similar compounds.

Based on the available information:

Overview of 2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol
2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol is an organic compound with potential applications in chemistry, biology, and medicine, characterized by a chloro-substituted phenyl group, an amino group, and a methoxyphenol moiety. The molecular formula is C15H16ClNO2, and the molecular weight is 277.75 g/mol. Synonyms include 5-Chloro-2-methylphenylaminomethyl-6-methoxyphenol.

Preparation Methods
The synthesis of 2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 5-chloro-2-methylphenylamine with formaldehyde and 6-methoxyphenol under controlled conditions, potentially using catalysts and specific solvents to optimize yield and purity. Industrial production may involve large-scale batch or continuous processes with automated systems and advanced reaction monitoring techniques to ensure consistent quality and efficiency, including purification steps like crystallization or chromatography.

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, potentially binding to enzymes or receptors and modulating their activity, leading to various biological effects, though the exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-5-methylphenol: Shares chloro and methyl substituents but lacks the amino and methoxy groups.
  • 5-Chloro-2-methylaniline: Contains chloro and methyl groups with an amino group but lacks the methoxyphenol moiety.

2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Mechanism of Action

The mechanism of action of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol

  • Molecular Formula: C₁₅H₁₆ClNO₂ (identical to the target compound).
  • Key Difference : The chlorine substituent is at position 3 on the phenyl ring instead of position 3.
  • Electronically, the para-chloro group in the target compound exerts stronger electron-withdrawing effects, influencing charge distribution and hydrogen-bonding capabilities compared to the meta-chloro isomer . Crystallographic Behavior: Positional isomerism may lead to divergent crystal packing patterns due to variations in hydrogen-bonding networks (e.g., C–H···π vs. O–H···N interactions) .

Schiff Base Analog: 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

  • Molecular Formula: C₁₇H₁₉NO₂.
  • Key Differences :
    • Methoxy (–OCH₃) replaced by ethoxy (–OCH₂CH₃).
    • Secondary amine (–NH–) replaced by imine (–C=N–).
  • Implications: Hydrogen Bonding: The imine group lacks an –NH donor, reducing hydrogen-bonding capacity compared to the target compound. This affects solubility and crystallization behavior . Steric Bulk: The ethoxy group increases hydrophobicity and may hinder π-π stacking in crystal lattices.

Quinoline Derivative: 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline

  • Molecular Formula: C₂₂H₁₆ClNO.
  • Key Differences: Quinoline core replaces the phenolic backbone. Additional phenyl and methoxyphenyl substituents.
  • Implications: Aromatic Interactions: The extended π-system enhances π-π stacking interactions, which are absent in the smaller phenolic target compound. Electronic Effects: The chloro and methoxy groups in the quinoline derivative create a polarized electron density, distinct from the localized electron-withdrawing effects in the target compound .

Fluorinated Analog: 2-Ethoxy-6-(((1-(4-fluorophenyl)ethyl)amino)methyl)phenol

  • Molecular Formula: C₁₇H₂₀FNO₂.
  • Key Differences: Fluorine replaces chlorine on the phenyl ring. Ethylamino group (–NH–CH₂–CH₃) instead of methylamino.
  • Implications: Electronegativity: Fluorine’s higher electronegativity (vs. Biological Activity: Fluorine substitution often improves metabolic stability, making this analog more relevant in pharmaceutical contexts compared to the chloro-substituted target compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen-Bonding Capacity Notable Properties
Target Compound C₁₅H₁₆ClNO₂ 277.748 4-Cl, 2-CH₃, -OCH₃ High (-OH, -NH) Strong crystallinity, polar interactions
3-Chloro Isomer C₁₅H₁₆ClNO₂ 277.748 3-Cl, 2-CH₃, -OCH₃ Moderate Altered steric/electronic effects
2-Ethoxy Schiff Base C₁₇H₁₉NO₂ 269.34 -OCH₂CH₃, -C=N- Low (-OH only) Reduced H-bonding, increased hydrophobicity
Quinoline Derivative C₂₂H₁₆ClNO 345.82 Quinoline core, 4-Ph, 6-Cl, -OCH₃ Very Low Enhanced π-π stacking
Fluorinated Ethylamino Analog C₁₇H₂₀FNO₂ 289.34 4-F, -OCH₂CH₃, -NH-CH₂CH₃ Moderate (-OH, -NH) Improved solubility, metabolic stability

Research Findings and Implications

  • Crystallography : The target compound’s –NH and –OH groups facilitate robust hydrogen-bonding networks, critical for predictable crystal packing. In contrast, the imine-containing Schiff base analog () relies on weaker interactions, leading to less ordered structures .
  • Electronic Effects: Mulliken population analysis () suggests that the para-chloro group in the target compound stabilizes negative charge density on the phenolic oxygen, enhancing its acidity compared to the meta-chloro isomer.
  • Supramolecular Applications: The target compound’s dual H-bond donors make it a superior candidate for molecular recognition compared to the quinoline derivative, which relies on non-directional van der Waals interactions .

Biological Activity

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol, with the molecular formula C15H16ClNO2 and a molecular weight of 277.75 g/mol, is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a chloro-substituted aromatic ring and a methoxy group, which contribute to its reactivity and biological interactions. The InChI for this compound is provided as follows:

InChI 1S C15H16ClNO2 c1 10 8 12 16 6 7 13 10 17 9 11 4 3 5 14 19 2 15 11 18 h3 8 17 18H 9H2 1 2H3\text{InChI 1S C15H16ClNO2 c1 10 8 12 16 6 7 13 10 17 9 11 4 3 5 14 19 2 15 11 18 h3 8 17 18H 9H2 1 2H3}

The biological activity of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol is primarily attributed to its interactions with specific enzymes and receptors. The compound may modulate various biochemical pathways by binding to molecular targets, influencing their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors, potentially altering signaling pathways associated with inflammation and infection.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol possess significant antimicrobial properties. For instance, derivatives have been tested against various pathogens, demonstrating effectiveness in inhibiting growth at low micromolar concentrations .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study indicated that related compounds showed IC50 values below 1 µM against certain bacterial strains, suggesting strong antimicrobial activity .
Anti-inflammatory Properties Research demonstrated that treatment with the compound resulted in a significant decrease in TNF-alpha levels in cultured macrophages .
Cytotoxicity Assessment In vitro cytotoxicity assays revealed that the compound exhibited low toxicity towards human cell lines at therapeutic concentrations .

Comparative Analysis

When compared to other similar compounds like 4-chloro-2-methylphenol and 4-chloro-2-methylphenylamine, 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol displays unique biological properties due to its specific functional groups. This uniqueness allows for diverse applications in medicinal chemistry and biochemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions under acidic conditions. For structurally similar phenolic compounds, reactions between substituted benzophenones and aromatic amines in acetic acid with catalytic H₂SO₄ at elevated temperatures (e.g., 140°C under argon) have yielded crystalline products with ~55% efficiency after purification . Optimization may involve adjusting stoichiometry, temperature, or solvent polarity. Post-synthesis, column chromatography or recrystallization in dichloromethane/NaOH mixtures can improve purity.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Resolve crystal packing and dihedral angles between aromatic rings (e.g., planar quinoline systems with deviations <0.035 Å) .
  • FT-IR/NMR : Identify functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹, aromatic proton shifts at δ 6.8–7.5 ppm) .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]⁺ ions).

Q. What are the primary applications of this compound in foundational chemical research?

  • Methodological Answer : It serves as:

  • Ligand in coordination chemistry : Test metal-binding affinity (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration to monitor d-d transitions .
  • Enzyme inhibition scaffold : Screen against targets like cytochrome P450 using fluorometric assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s catalytic potential in asymmetric synthesis?

  • Methodological Answer :

  • Metal complex screening : Synthesize transition metal complexes (e.g., Ru, Pd) and test catalytic activity in cross-coupling or hydrogenation reactions. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Kinetic studies : Use stopped-flow spectroscopy to measure turnover frequencies under varying temperatures and pressures.

Q. What computational and experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Molecular docking : Compare binding affinities to bacterial vs. mammalian targets (e.g., DNA gyrase vs. topoisomerase II) using AutoDock Vina .
  • Dose-response assays : Perform parallel testing on bacterial cultures (MIC assays) and human cell lines (MTT assays) to establish selectivity indices .

Q. How can the environmental fate of this compound be systematically studied?

  • Methodological Answer :

  • Partitioning experiments : Measure log Kow (octanol-water) via shake-flask methods and soil sorption coefficients (Kd) using batch equilibration .
  • Degradation studies : Expose to UV light or microbial consortia, tracking intermediates via LC-MS/MS.

Q. What advanced structural modifications enhance its pharmacokinetic properties for therapeutic applications?

  • Methodological Answer :

  • SAR analysis : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability. Assess bioavailability using Caco-2 cell permeability assays .
  • Prodrug synthesis : Conjugate with ester or glycoside moieties to enhance solubility; monitor hydrolysis rates in simulated gastric fluid .

Data Analysis and Validation

Q. How should researchers resolve discrepancies in crystallographic data between similar compounds?

  • Methodological Answer :

  • Comparative XRD : Overlay unit cell parameters (e.g., a, b, c axes) with homologous structures (e.g., 6-chloro-2-(4-methoxyphenyl)quinoline) to identify steric/electronic effects .
  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to validate experimental bond lengths/angles .

Q. What statistical approaches are recommended for analyzing dose-dependent biological effects?

  • Methodological Answer :

  • Nonlinear regression : Fit data to Hill-Langmuir equations (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

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